(Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid
CAS No.: 53616-16-3
Cat. No.: VC2415925
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53616-16-3 |
---|---|
Molecular Formula | C10H8ClNO3 |
Molecular Weight | 225.63 g/mol |
IUPAC Name | (Z)-4-(2-chloroanilino)-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C10H8ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- |
Standard InChI Key | YZGAQJUBGHWISG-WAYWQWQTSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)Cl |
SMILES | C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl |
Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl |
Introduction
Physical and Chemical Properties
Property | Value |
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IUPAC Name | (Z)-4-(2-chloroanilino)-4-oxobut-2-enoic acid |
Molecular Formula | C₁₀H₈ClNO₃ |
Molecular Weight | 225.63 g/mol |
InChI Key | YZGAQJUBGHWISG-WAYWQWQTSA-N |
CAS Number | 53616-16-3 |
Physical State | Solid at room temperature |
Functional Groups | Carboxylic acid, amide, alkene, chlorophenyl |
The compound's Z-configuration significantly influences its hydrogen-bonding capacity, allowing for intramolecular hydrogen bonding between the carboxyl group and the anilino N-H. This molecular arrangement stabilizes a planar structure and affects solubility in various solvents. The presence of both hydrophilic (carboxylic acid) and hydrophobic (chlorophenyl) moieties gives the compound amphipathic characteristics.
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of (Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 2-chloroaniline with maleic anhydride under controlled conditions. This approach represents one of the most direct and efficient synthetic routes to obtain this compound. The reaction conditions are critical to maintaining the Z-configuration of the double bond in the final product.
The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to prevent isomerization. Following the reaction, purification is accomplished through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound employs continuous flow processes, utilizing automated reactors with precise control of reaction parameters. These sophisticated production methods ensure consistent product quality and higher yield efficiency. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
The industrial production approach allows for greater reproducibility and scalability compared to laboratory methods, while maintaining the stereochemical integrity of the product. Quality control typically involves spectroscopic analysis to confirm the Z-configuration of the double bond.
Chemical Reactions and Reactivity
Types of Reactions
(Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid participates in various chemical reactions due to its multiple functional groups. The most significant reaction types include:
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Oxidation reactions: The compound undergoes oxidation with reagents such as potassium permanganate or hydrogen peroxide, forming corresponding carboxylic acids or ketones.
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Reduction reactions: When treated with reducing agents like sodium borohydride or lithium aluminum hydride, the compound forms amines or alcohols depending on the reaction conditions.
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Substitution reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
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Michael addition reactions: As an α,β-unsaturated carbonyl compound, it can act as a Michael acceptor in nucleophilic addition reactions, particularly with thiols and amines.
Reaction Conditions and Products
The specific conditions for these reactions significantly impact the products formed:
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | Potassium permanganate | Aqueous medium, room temperature | Carboxylic acids, ketones |
Reduction | Sodium borohydride | Methanol, 0°C to room temperature | Amines, alcohols |
Substitution | Sodium methoxide | Methanol, reflux temperature | Substituted anilines, derivatives |
Michael Addition | Thiols (e.g., glutathione) | Neutral to basic pH, room temperature | 1,4-addition adducts |
The compound's reactivity as a Michael acceptor is particularly significant in biological systems, where it can potentially interact with nucleophilic sites on proteins and enzymes.
Biological Activities
Anti-inflammatory Effects
In vitro studies suggest that (Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid possesses anti-inflammatory properties. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The specific molecular pathways involved in this inhibitory action are still under investigation but may involve modulation of NF-κB signaling pathways.
Anticancer Properties
Recent research indicates that the compound can induce apoptosis in cancer cell lines such as HepG2. This effect appears to be mediated through the upregulation of pro-apoptotic proteins like caspase-3 and Bax, along with downregulation of anti-apoptotic proteins such as Bcl-2. Flow cytometry analyses have shown increased early and late apoptotic cell populations upon treatment with this compound, suggesting potential applications in cancer research.
Research Applications
Applications in Chemistry
In chemistry, (Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid serves as a valuable building block for the synthesis of more complex molecules. Its functional groups provide multiple reactive sites for chemical modifications, making it useful in the development of novel compounds with tailored properties. The compound's stereochemistry also makes it an interesting subject for studying structure-reactivity relationships.
Applications in Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for understanding molecular recognition processes. The compound can serve as a probe for studying biological pathways and as a tool for investigating protein-ligand interactions.
Applications in Medicine
In medicine, (Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid is investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for the development of new pharmaceuticals targeting specific diseases. Research areas include anti-inflammatory drugs, antimicrobial agents, and potential anticancer therapeutics.
Industrial Applications
In the industrial sector, this compound contributes to the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, coatings, and other advanced materials. The compound's functional groups allow for various chemical modifications, enabling the development of materials with specific properties.
Mechanism of Action
The biological mechanism of action of (Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid involves interactions with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways.
At the molecular level, the compound's α,β-unsaturated carbonyl system may function as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues in proteins. This covalent modification can alter protein function and subsequently affect downstream signaling pathways. Additionally, the compound's planar structure might enable intercalation with DNA or RNA, potentially affecting gene expression.
The Z-configuration of the double bond plays a crucial role in determining the compound's spatial arrangement and, consequently, its interactions with biological targets. This stereochemistry influences the compound's ability to fit into binding pockets of enzymes or receptors, thereby affecting its biological activity.
Spectroscopic Analysis and Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a crucial technique for characterizing the structure of (Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid, particularly for confirming the Z-configuration of the double bond. In ¹H-NMR, the vinyl protons of the enoic acid system typically appear at δ 6.0–6.5 ppm, while the aromatic protons of the 2-chlorophenyl ring resonate at δ 7.2–7.8 ppm.
The coupling constants between vinyl protons provide valuable information about the stereochemistry, with Z-isomers typically exhibiting coupling constants less than 12 Hz due to restricted rotation. ¹³C-NMR can identify carbonyl carbons of the amide and carboxylic acid groups, typically appearing at δ 165-175 ppm.
IR Spectroscopy
Infrared (IR) spectroscopy helps identify the functional groups present in the compound. Key IR spectral features include:
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O-H stretching of the carboxyl group (2500–3300 cm⁻¹)
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N-H stretching of the amide (3300–3500 cm⁻¹)
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C=O stretching of the amide and carboxylic acid (1680–1720 cm⁻¹)
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C=C stretching of the alkene (1620–1680 cm⁻¹)
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C-Cl stretching (600–800 cm⁻¹)
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that help elucidate the structure. The molecular ion peak [M]⁺ at m/z 225 corresponds to the molecular weight of the compound, with characteristic isotope patterns due to the presence of chlorine.
Common fragmentation patterns include the loss of the carboxyl group (-COOH) and cleavage at the amide bond, resulting in fragments that can be used to confirm the structure of the compound.
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